
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide
Overview
Description
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can be synthesized through several methods. One common approach involves the cyclization of hydrazides with appropriate precursors. For instance, the reaction of benzohydrazide with phenyl isocyanate under reflux conditions can yield the desired triazole derivative. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to provide high yields and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrazines .
Scientific Research Applications
Biological Activities
Anticancer Properties
The compound exhibits promising anticancer activity. Research indicates that derivatives of triazole compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating gene expression and influencing cellular signaling pathways related to oxidative stress and apoptosis .
Antimicrobial Effects
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide has also been evaluated for its antimicrobial properties. Triazoles are known for their broad-spectrum activity against bacteria and fungi. The compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways makes it a candidate for developing new antimicrobial agents .
Antiviral Activity
Recent studies suggest that triazole compounds can exhibit antiviral properties. They may interfere with viral replication processes by targeting specific enzymes or receptors involved in the viral life cycle. This potential is particularly relevant in the context of emerging viral infections .
Case Studies
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The triazole ring can bind to metal ions or form hydrogen bonds with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole core but differ in their substitution patterns and biological activities.
Pyrazole derivatives: Similar in structure but with different nitrogen atom arrangements, leading to distinct chemical and biological properties.
Thiazole derivatives: Contain sulfur in the ring structure, offering unique reactivity and applications
Uniqueness
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide (CAS Number: 92555-70-9) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N5O. Its structure includes a triazole ring that contributes to its reactivity and biological interactions. The presence of multiple phenyl groups enhances its lipophilicity and potential for cellular penetration.
Property | Value |
---|---|
Molecular Weight | 269.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO and ethanol |
Log P | Not specified |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. The interaction with specific enzymes such as cytochrome P450 suggests a mechanism involving metabolic activation leading to cytotoxic effects on tumor cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It modulates cytokine release in peripheral blood mononuclear cells (PBMC), significantly reducing levels of pro-inflammatory cytokines like TNF-α and IL-6. This indicates potential therapeutic applications in inflammatory diseases.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria |
Anticancer | Induces apoptosis in cancer cell lines |
Anti-inflammatory | Reduces TNF-α and IL-6 levels in PBMC cultures |
Case Study 1: Evaluation of Cytokine Release
In a study evaluating the effects of various derivatives of triazole compounds on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS), it was observed that this compound significantly inhibited TNF-α production by up to 60% at certain concentrations. This suggests a promising role as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of the compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value lower than that of standard chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide?
The compound is typically synthesized via cyclization reactions involving phenylacetic acid derivatives and thiocarbohydrazide under solvent-free conditions at elevated temperatures (413 K). Alternative methods include condensation of benzohydrazide with benzamide in methanol, followed by reflux and recrystallization, yielding up to 83% purity . Earlier protocols also describe the use of substituted anilines and hydrazine derivatives under acidic conditions (HCl/NaOAc) to form the triazole core .
Q. How is the structural integrity of synthesized this compound confirmed?
Characterization involves multinuclear NMR (1H, 13C) to confirm proton and carbon environments, IR spectroscopy for functional group analysis (e.g., carbonyl and hydrazide stretches), and elemental analysis to verify stoichiometry. Single-crystal X-ray diffraction is critical for resolving crystal packing and hydrogen-bonding networks .
Q. What analytical techniques are used to assess thermal stability and sensitivity?
Differential scanning calorimetry (DSC) determines decomposition temperatures (e.g., up to 407 °C for salts), while impact sensitivity (IS) tests measure stability under mechanical stress (IS = 5–80 J). Friction sensitivity tests further evaluate safety profiles for energetic applications .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the physicochemical properties of this compound derivatives?
X-ray crystallography reveals that extensive hydrogen bonding between cations and anions (e.g., NO3⁻, ClO4⁻) forms 3D networks, enhancing density (1.79–1.96 g/cm³) and thermal stability. These interactions reduce sensitivity to external stimuli, making derivatives suitable for energetic materials .
Q. What strategies improve nitrogen content and detonation performance in triazole-based energetic salts?
Cationic forms of the compound (e.g., 5-amino-1H-1,2,4-triazole-3-carbohydrazide) increase nitrogen content (up to 50% atomic) while lowering sensitivity. Theoretical calculations using EXPLO 5 (v6.02) predict detonation velocities (~8,900 m/s) comparable to RDX and HMX .
Q. How can regioselective synthesis be achieved using microwave-assisted techniques?
Microwave irradiation (60°C, sealed borosilicate tubes) accelerates reactions between triazole precursors and benzylpiperazine, reducing side products. FLASH chromatography with gradient elution (DCM:methanol) ensures high-purity yields (>90%) for derivatives like tert-butyl (3-(4-benzylpiperazin-1-yl)propyl)carbamate .
Q. What computational methods are employed to predict biological activity or structural properties?
Density functional theory (DFT) at the 6-311G+(d,p) level optimizes geometries and calculates electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies assess interactions with targets like histone deacetylases or caspases, guiding apoptosis-inhibitor design .
Q. How do substituents on the triazole ring affect pharmacological activity?
Introducing fluorobenzamide or piperazine groups enhances bioactivity. For example, N-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)-2-fluorobenzamide derivatives show improved herbicidal and anticancer properties, validated via in vitro cytotoxicity assays (IC50 < 10 µM) .
Q. Data Contradiction and Experimental Design
Q. How to resolve discrepancies in thermal stability data across different synthetic batches?
Contradictions may arise from varying crystal packing modes (six types observed via X-ray). Systematic DSC and thermogravimetric analysis (TGA) under inert atmospheres can isolate degradation pathways. Reproducibility requires strict control of recrystallization solvents (e.g., dioxane:ethanol vs. acetonitrile) .
Q. What experimental controls are critical when evaluating detonation properties theoretically?
Baseline comparisons with RDX/HMX are essential. Validate EXPLO 5 predictions with small-scale detonation tests (e.g., plate dent tests) and ensure input parameters (density, enthalpy of formation) are derived from experimental data, not extrapolated .
Properties
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-18-15(21)13-17-14(11-7-3-1-4-8-11)20(19-13)12-9-5-2-6-10-12/h1-10H,16H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLCDPIFRXCDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368716 | |
Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92555-70-9 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1,5-diphenyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92555-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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